molecular formula C7H5BrN2O B1273153 5-(Bromomethyl)-2,1,3-benzoxadiazole CAS No. 32863-31-3

5-(Bromomethyl)-2,1,3-benzoxadiazole

Cat. No.: B1273153
CAS No.: 32863-31-3
M. Wt: 213.03 g/mol
InChI Key: BUJFLTNYWUEROF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,1,3-benzoxadiazole: is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a bromomethyl group attached to the benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The bromomethyl group in this compound makes it a valuable intermediate for further chemical modifications and functionalization.

Scientific Research Applications

Chemistry:

5-(Bromomethyl)-2,1,3-benzoxadiazole is used as a building block in organic synthesis It serves as a precursor for the synthesis of various heterocyclic compounds and functional materials

Biology:

In biological research, this compound is employed as a fluorescent probe due to its ability to emit fluorescence upon excitation. This property is utilized in imaging studies to track biological processes and interactions at the cellular level.

Medicine:

The compound has potential applications in medicinal chemistry as a scaffold for the design of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. The bromomethyl group can be modified to enhance the pharmacological properties of the resulting compounds.

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its incorporation into polymer matrices can impart unique optical and electronic properties, making it suitable for use in optoelectronic devices.

Mechanism of Action

Target of Action

It is known that bromomethyl compounds can interact with dna . They can crosslink and intercalate with DNA, affecting its structure and function .

Mode of Action

Bromomethyl compounds, in general, are known to interact with dna through crosslinking and intercalation . Crosslinking involves the formation of covalent bonds between the compound and DNA, which can interfere with DNA replication and transcription. Intercalation refers to the insertion of the compound between DNA base pairs, which can distort the DNA helix and inhibit its normal functions .

Biochemical Pathways

The interaction of bromomethyl compounds with dna can potentially affect various biochemical pathways related to dna replication, transcription, and repair . The disruption of these pathways can lead to cell cycle arrest, apoptosis, or changes in gene expression .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability, efficacy, and safety . It involves the study of how the body affects a specific substance after administration .

Result of Action

These may include cell cycle arrest, apoptosis, or changes in gene expression, depending on the extent of DNA damage and the cell’s ability to repair it .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific enzyme and reaction conditions .

Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, thereby modulating their activity and influencing downstream signaling events . These interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, this compound can induce changes in the expression of genes involved in oxidative stress responses and apoptosis . These changes are often mediated through the compound’s interaction with transcription factors and other regulatory proteins.

Moreover, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes. This can lead to alterations in metabolic flux and the levels of key metabolites, thereby impacting overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This covalent binding can result in enzyme inhibition or activation, depending on the specific target and reaction conditions.

Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties and can influence cellular function in distinct ways.

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and viability . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage .

Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response . These findings underscore the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell .

The interactions of this compound with cofactors and other metabolic regulators also play a role in modulating its metabolic pathways . These interactions can impact the overall metabolic profile of cells and tissues exposed to the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments .

The localization and accumulation of this compound can influence its biochemical activity and interactions with target biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biochemical activity . Understanding the factors that govern its localization is crucial for elucidating its mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(Bromomethyl)-2,1,3-benzoxadiazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2,1,3-benzoxadiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions. The reaction can be represented as follows:

2,1,3-Benzoxadiazole+Br2This compound\text{2,1,3-Benzoxadiazole} + \text{Br}_2 \rightarrow \text{this compound} 2,1,3-Benzoxadiazole+Br2​→this compound

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2,1,3-benzoxadiazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted benzoxadiazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted benzoxadiazole derivatives
  • Benzoxadiazole aldehydes or carboxylic acids
  • Methyl-substituted benzoxadiazole

Comparison with Similar Compounds

    5-(Chloromethyl)-2,1,3-benzoxadiazole: Similar to 5-(Bromomethyl)-2,1,3-benzoxadiazole but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different physicochemical properties.

    5-(Fluoromethyl)-2,1,3-benzoxadiazole: Contains a fluoromethyl group. It is less reactive than the bromomethyl derivative but may offer advantages in terms of stability and selectivity.

    5-(Iodomethyl)-2,1,3-benzoxadiazole: Features an iodomethyl group. It is more reactive than the bromomethyl derivative and can be used in specific synthetic applications where high reactivity is required.

Uniqueness:

This compound is unique due to the balance of reactivity and stability provided by the bromomethyl group This makes it a versatile intermediate for various chemical transformations

Properties

IUPAC Name

5-(bromomethyl)-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJFLTNYWUEROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370812
Record name 5-(bromomethyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-31-3
Record name 5-(bromomethyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2,1,3-benzoxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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